molecular formula C10H6ClNO2 B2769889 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde CAS No. 934282-58-3

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde

Cat. No.: B2769889
CAS No.: 934282-58-3
M. Wt: 207.61
InChI Key: NSWNZWLJORKXMD-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzonitrile with hydroxylamine to form the corresponding oxime, followed by cyclization to yield the isoxazole ring. This reaction can be catalyzed by various agents, including acids or bases, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound often employs efficient, high-yield synthetic routes. These methods may include microwave-assisted synthesis, which offers the advantage of reduced reaction times and energy consumption. Additionally, catalyst-free one-pot methods have been developed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Chlorophenyl)isoxazole-3-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-(3-chlorophenyl)-1,2-oxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-8-3-1-2-7(4-8)10-5-9(6-13)12-14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWNZWLJORKXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC(=NO2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

[5-(3-chlorophenyl)isoxazol-3-yl]methanol (178.6 g, 852 mmol) in dichloromethane (2 L) was dropwise added to pyridinium chlorochromate (400 g, 1.86 mol) in dichloromethane (2 L). The resulting slurry was stirred over night at room temperature. The slurry was filtrated through celite and the filtrate was distilled off. To the remaining solution EtOAc was added. The organic layer was washed with water, saturated brine and concentrated, to give crude title compound, which was used directly in the next step. 1H NMR (DMSO-d6): 10.13 (s, 1H), 8.08 (br s, 1H), 7.95 (m, 1H), 7.61 (m, 3H). MS (M++1)=208.
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2 L
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